molecular formula C13H22N6O3S B029267 Atrazine mercapturate CAS No. 138722-96-0

Atrazine mercapturate

Cat. No.: B029267
CAS No.: 138722-96-0
M. Wt: 342.42 g/mol
InChI Key: JYBXBVCDDNBLJW-VIFPVBQESA-N
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Description

Atrazine mercapturate is a metabolite of the widely used herbicide atrazine. Atrazine is primarily used to control broadleaf and grassy weeds in crops such as corn, sugarcane, and sorghum. This compound is formed in the body as a result of the detoxification process, where atrazine undergoes conjugation with glutathione followed by conversion to mercapturic acid derivatives .

Mechanism of Action

Target of Action

Atrazine mercapturate, a metabolite of the herbicide atrazine, primarily targets the endocrine (hormonal) system . It has been suggested that atrazine is an endocrine disruptor, an agent that alters the natural hormonal system . In addition, it has been reported that this compound acts as an inhibitor of the enzyme acetylcholinesterase , a regulator of neurotransmission in the nervous system .

Mode of Action

The mechanism of action of this compound involves its role as an inhibitor of acetylcholinesterase . By binding to the enzyme’s active site, it impedes the breakdown of acetylcholine, leading to increased concentrations of acetylcholine in the nervous system .

Biochemical Pathways

Atrazine is metabolized in experimental animals and humans through successive N-dealkylation to deethylatrazine or deisopropylatrazine, and didealkylatrazine, followed by glutathione conjugation of atrazine and the above-listed metabolites, and then conversion to mercapturic acid derivatives such as this compound . The dealkylation of atrazine is carried out by microsomal cytochrome P450 enzymes .

Pharmacokinetics

Atrazine is rapidly absorbed from the gastrointestinal tract, based on tissue distribution in case reports of atrazine ingestion and on plasma concentrations and urinary and fecal excretion in single-dose studies in rats . Absorption of atrazine, based on excretion of atrazine and its metabolites in the urine of rats during 72–96 hours after dosing, ranged from at least 37% to at least 66% . The major route of excretion is urinary .

Result of Action

The primary result of this compound’s action is the alteration of the endocrine system . Studies have suggested that atrazine exposure can result in delays or changes in pubertal development in experimental animal studies . In addition, atrazine exposure has been associated with increased risks for preterm delivery and intrauterine growth retardation .

Action Environment

Atrazine and its metabolites, including this compound, have been detected in surface water due to its widespread use worldwide . This may pose a threat to the health of aquatic animals . The detection of atrazine and its metabolites in ground and surface waters used for human consumption raises concern for adverse health effects, including cancer .

Safety and Hazards

Atrazine, from which atrazine mercapturate is derived, is an endocrine-disrupting chemical mainly targeting the neuroendocrine system and associated axes . It has been reported to cause cancer in certain laboratory animals, have diverse effects on the reproductive system in animals and humans, and disrupt the normal function of the endocrine system .

Future Directions

Given the potential health risks associated with atrazine and its metabolites, future research should focus on refining no observed adverse effect levels (NOAELs) for neurotoxic outcomes . Additionally, efforts should be made to remove atrazine and its metabolites from water resources .

Preparation Methods

Synthetic Routes and Reaction Conditions: Atrazine mercapturate is typically synthesized through the metabolic pathway involving the conjugation of atrazine with glutathione. This process is catalyzed by the enzyme glutathione S-transferase, resulting in the formation of atrazine-glutathione conjugate. This conjugate is then further processed to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of solid-phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry (SPE-HPLC-MS/MS). This method allows for the efficient quantification and analysis of atrazine and its metabolites in biological samples .

Chemical Reactions Analysis

Types of Reactions: Atrazine mercapturate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides and sulfones .

Comparison with Similar Compounds

Atrazine mercapturate is similar to other metabolites of atrazine, such as desethylatrazine and deisopropylatrazine. it is unique in its formation through the conjugation with glutathione and subsequent conversion to mercapturic acid derivatives . Other similar compounds include:

This compound stands out due to its specific metabolic pathway and its use as a biomarker for human exposure to atrazine .

Properties

IUPAC Name

(2R)-2-acetamido-3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N6O3S/c1-5-14-11-17-12(15-7(2)3)19-13(18-11)23-6-9(10(21)22)16-8(4)20/h7,9H,5-6H2,1-4H3,(H,16,20)(H,21,22)(H2,14,15,17,18,19)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBXBVCDDNBLJW-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)SCC(C(=O)O)NC(=O)C)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC1=NC(=NC(=N1)SC[C@@H](C(=O)O)NC(=O)C)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90160763
Record name Atrazine mercapturate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138722-96-0
Record name Atrazine mercapturate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138722960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atrazine mercapturate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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